5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol is an organic compound that features a benzodioxole ring fused with a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Alkyne Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the alkyne to an alkene or alkane.
Substitution: This can involve replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, making it more reactive towards electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzodioxole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the alkyne group can form covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol is unique due to its combination of a benzodioxole ring and an alkyne chain. This structure provides a distinct set of chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-methylpent-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-13(2,14)7-6-10-4-5-11-12(8-10)16-9-15-11/h1,4-5,8,14H,6-7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPRNWNZUHAPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)(C#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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